Cyclooctylpyranone

Description

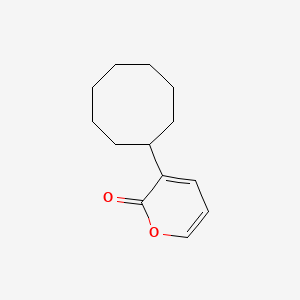

Cyclooctylpyranone is a synthetic compound featuring an eight-membered cycloalkyl ring fused to a pyranone core. It has garnered attention as a lead structure in the development of nonpeptidic HIV protease inhibitors . The cyclooctyl ring confers conformational flexibility, which allows the molecule to adapt to the protease’s binding pocket.

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-cyclooctylpyran-2-one |

InChI |

InChI=1S/C13H18O2/c14-13-12(9-6-10-15-13)11-7-4-2-1-3-5-8-11/h6,9-11H,1-5,7-8H2 |

InChI Key |

RLEGNEMAZOQPDY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)C2=CC=COC2=O |

Synonyms |

cyclooctylpyranone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Cyclopentylpyranone vs. Cyclooctylpyranone

Replacing the benzene ring in 4-hydroxycoumarin (4-HC) with smaller cycloalkyl rings, such as cyclopentyl (5-membered), yielded cyclopentylpyranone. However, this compound (8-membered ring) exhibited superior adaptability due to its larger, more flexible ring system.

Key Insight: The 8-membered ring’s flexibility enables better accommodation in the protease’s S1/S3 subsites, though unmodified this compound still requires optimization for cellular efficacy.

Substituted this compound Derivatives

Meta-Carboxamide Derivatives

Substitution at the meta position of the aryl ring with carboxamide groups (e.g., derivatives 36 and 41 ) significantly improved binding affinity. Derivative 41 achieved a Ki of 3.0 nM, a 4-fold enhancement over the parent compound (Ki = 11.7 nM) . X-ray crystallography revealed that the carboxamide group forms hydrogen bonds with the protease’s S3 region, stabilizing the inhibitor-enzyme complex .

Arene-Sulfonamide Derivatives

Incorporating arene-sulfonamide substituents further enhanced antiviral activity. These modifications increased steric and electronic complementarity with the protease’s hydrophobic pockets, reducing IC50 values in cell culture assays .

Impact of Cycloalkyl Ring Size

| Compound | Ring Size | Ki (nM) | IC50 (mM) | Key Features |

|---|---|---|---|---|

| Cyclopentylpyranone | 5 | N/A | N/A | Rigid, poor adaptability |

| This compound | 8 | 11.7 | 57 | Flexible, moderate binding |

| Derivative 36 | 8 | 4.0 | N/A | Carboxamide H-bonding |

| Derivative 41 | 8 | 3.0 | N/A | Optimized S3 interactions |

Table 1: Comparative data for this compound and analogues.

Mechanistic Insights

- Flexibility vs. Specificity : The cyclooctyl ring’s flexibility allows induced-fit binding but necessitates substituents (e.g., carboxamides) to "lock" the bioactive conformation .

- Hydrogen Bonding : Meta-substituted derivatives leverage hydrogen bonds to offset the entropic penalty of ring flexibility, improving Ki values by 3–4 fold .

- Cellular Activity: Despite strong enzyme inhibition, unsubstituted this compound’s low cellular efficacy (IC50 = 57 mM) underscores the importance of optimizing membrane permeability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.